molecular formula C21H25FN4O B4842380 2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4842380
M. Wt: 368.4 g/mol
InChI Key: SSEJRKNNLJROEN-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group attached to a piperazine ring, and a quinazolinone core. The presence of these functional groups contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common method includes the reaction of 2-fluorophenylpiperazine with a quinazolinone derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of palladium catalysts and polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. Molecular docking studies have shown that the binding site of this compound may differ from that of other conventional inhibitors, suggesting a unique mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-dihydroquinazolin-5(6H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O/c1-14-19-16(12-21(2,3)13-18(19)27)24-20(23-14)26-10-8-25(9-11-26)17-7-5-4-6-15(17)22/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEJRKNNLJROEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4F)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 3
Reactant of Route 3
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 4
Reactant of Route 4
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
Reactant of Route 5
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

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